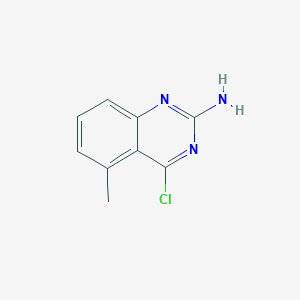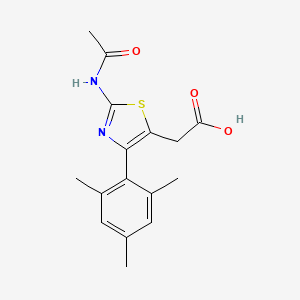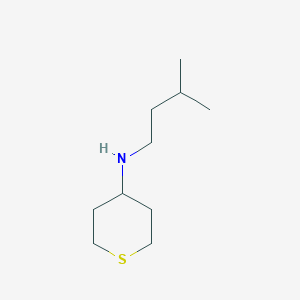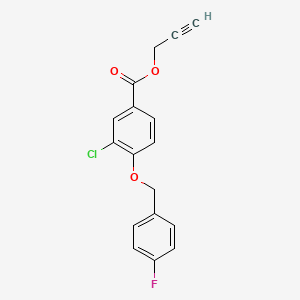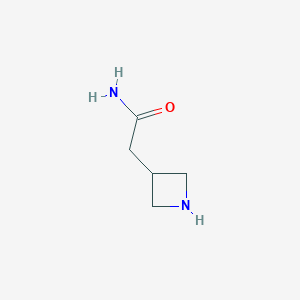
2-(Azetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)acetamide is a heterocyclic organic compound containing an azetidine ring, a four-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for 2-(Azetidin-3-yl)acetamide are not extensively documented in the literature. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is explored for its role in developing new pharmaceuticals, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . This involves the generation of reactive oxygen species, reduction in mitochondrial membrane potential, and activation of caspase-3, leading to programmed cell death.
Comparación Con Compuestos Similares
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
Uniqueness: 2-(Azetidin-3-yl)acetamide stands out due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)1-4-2-7-3-4/h4,7H,1-3H2,(H2,6,8) |
Clave InChI |
JELHGGHSSHUANV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


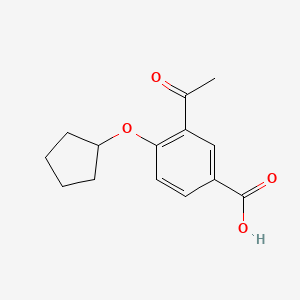
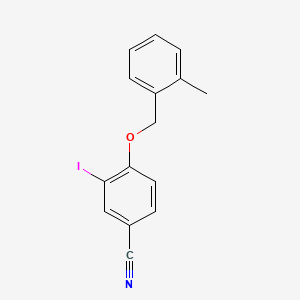

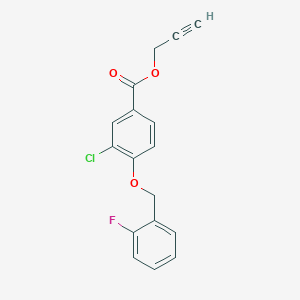
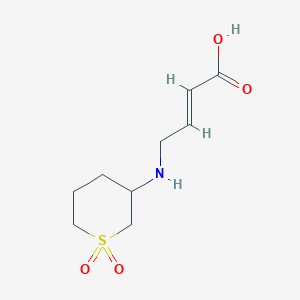
![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)

